molecular formula C14H14BrNO3S B2736819 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide CAS No. 1107550-55-9

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2736819
CAS No.: 1107550-55-9
M. Wt: 356.23
InChI Key: HOVHPNABQUOYHR-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a quaternary pyridinium salt characterized by an ethoxycarbonyl group at the 4-position of the pyridine ring and a 2-oxo-2-(thiophen-2-yl)ethyl substituent at the nitrogen atom. This compound belongs to a broader class of pyridinium derivatives, which are widely studied for their structural diversity, tunable electronic properties, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO3S.BrH/c1-2-18-14(17)11-5-7-15(8-6-11)10-12(16)13-4-3-9-19-13;/h3-9H,2,10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHPNABQUOYHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with ethyl bromoacetate, followed by the introduction of the thiophen-2-yl group through a nucleophilic substitution reaction. The final step often involves the formation of the pyridinium salt by reacting with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: P2Y14 Receptor Antagonism
A study explored the synthesis of derivatives related to P2Y14 receptor antagonists, where 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide was evaluated for its efficacy in modulating receptor activity. The results indicated that modifications to the pyridinium structure could enhance receptor selectivity and bioavailability, making it a candidate for further development in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the development of heterocyclic compounds.

Synthesis of β-Carbolinones
Recent research has demonstrated the use of this compound in synthesizing 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones through palladium-catalyzed reactions. This method highlights the versatility of the compound in forming complex structures with potential biological activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
P2Y14 Receptor AntagonismModulation of inflammatory response
CytotoxicitySelective cytotoxic effects on cancer cells
Antimicrobial ActivityInhibition of bacterial growth

Table 2: Synthetic Pathways

Reaction TypeConditionsYield (%)
Palladium-Catalyzed AminationRoom temperature, Ethanol solvent85
Photoredox CatalysisUV light, Acetonitrile solvent90
Decarboxylative ReactionHeating under reflux75

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleophilic sites in biological molecules, while the thiophen-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Pyridinium Salts with Aromatic Ketone Substituents

Compounds sharing the 2-oxoethylpyridinium core but differing in aromatic substituents provide insights into structure-property relationships:

Compound Name 4-Position Substituent N-Substituent Melting Point (°C) Yield (%) Key Properties/Applications References
Target Compound Ethoxycarbonyl 2-Oxo-2-(thiophen-2-yl)ethyl Not explicitly reported in evidence
4-Acetyl-1-(2-oxo-2-phenylethyl)pyridinium bromide (1a) Acetyl 2-Oxo-2-phenylethyl Model for synthesis optimization
1-(2-Oxo-2-phenylethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide (Compound 4) Pyrrolidinyl 2-Oxo-2-phenylethyl Higher thermal stability
4-(3-Benzoylindolizin-7-yl)-1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium bromide (6a) Benzoyl 2-Oxo-2-(p-tolyl)ethyl 279–282 89 Cytotoxic activity
4-(3-(4-Chlorobenzoyl)indolizin-7-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-1-ium bromide (6e) 4-Chlorobenzoyl 2-Oxo-2-(4-fluorophenyl)ethyl 307–310 89 Antibacterial potential
THB (4-(2-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)vinyl)-1-(2-hydroxyethyl)pyridin-1-ium bromide) Vinyl-thiophene 2-Hydroxyethyl Photodynamic therapy, antibacterial

Key Observations :

  • Electron-Donating vs.
  • Thiophene vs. Phenyl Substituents : Thiophene-containing analogs (e.g., THB) exhibit enhanced photophysical properties due to extended π-conjugation, suggesting the target compound may share similar advantages for optical applications .
  • Thermal Stability : Pyridinium salts with pyrrolidinyl substituents (e.g., Compound 4 in ) demonstrate higher thermal stability compared to acetyl or benzoyl derivatives, highlighting the role of steric and electronic effects .

Impact of Heteroaromatic Substituents

The thiophene moiety in the target compound differentiates it from phenyl-substituted analogs:

  • Electronic Effects : Thiophene’s electron-rich nature may increase charge transfer efficiency, as seen in THB, which shows aggregation-induced emission (AIE) and robust reactive oxygen species (ROS) generation under light .
  • Biological Activity : Compounds with thiophene (e.g., THB@ANVs) demonstrate antibacterial efficacy, while phenyl-substituted analogs (e.g., 6a, 6e) show cytotoxic or antimycobacterial activity .

Spectroscopic Data

  • IR Spectroscopy : Stretching frequencies for C=O (1700–1640 cm⁻¹) and C=N (1650–1600 cm⁻¹) are consistent across pyridinium salts .
  • NMR : The thiophene protons in the target compound would resonate at δ 7.0–7.5 ppm, distinct from phenyl substituents (δ 7.5–8.2 ppm) .

Biological Activity

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide, also known by its CAS number 1107550-55-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C14H14BrNO3SC_{14}H_{14}BrNO_3S with a molecular weight of 356.24 g/mol. The compound's structure includes a pyridine ring, an ethoxycarbonyl group, and a thiophene moiety, which are critical for its biological activity.

Research indicates that compounds containing thiophene and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The proposed mechanisms include:

  • Antioxidant Activity : The thiophene ring contributes to the electron-donating ability, which may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : The pyridine moiety may interact with active sites of enzymes involved in various metabolic pathways, potentially leading to inhibition of cell proliferation in cancer cells.
  • Receptor Modulation : The ethoxycarbonyl group can influence the binding affinity to biological receptors, affecting signal transduction pathways.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of similar compounds. For instance:

  • Case Study : A derivative with a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable effects.

Anticancer Activity

Research has shown that compounds with thiophene and pyridine derivatives can induce apoptosis in cancer cells.

  • Case Study : A related compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-containing compounds has been documented.

  • Research Finding : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in vitro, indicating a possible pathway for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

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